Ethyl 3-oxo-1,2-benzoxazole-2(3h)-carboxylate
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Overview
Description
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate is a compound belonging to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate, typically involves the reaction of aldehydes or ketones with primary nitro compounds. One common method is the condensation of aldehydes with primary nitro compounds in a 1:2 molar ratio, leading to the formation of isoxazoline-N-oxides or isoxazole derivatives . Another approach involves the cycloaddition of nitrile oxides with olefins or alkynes, resulting in the formation of substituted isoxazoles .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of catalysts, such as AuCl3 or CuCl, to facilitate cycloisomerization or intramolecular cyclization reactions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by cyclization to form isoxazoles.
Reduction: Reduction of nitro groups to amines, which can then participate in further cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include primary nitro compounds, aldehydes, ketones, nitrile oxides, and various catalysts such as AuCl3, CuCl, and tert-butyl nitrite . Reaction conditions often involve moderate temperatures and the use of solvents like chloroform or acetonitrile.
Major Products
The major products formed from these reactions are typically substituted isoxazoles with various functional groups, depending on the starting materials and reaction conditions .
Scientific Research Applications
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: Isoxazole derivatives are known for their analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities.
Biology: The compound can be used in biological studies to investigate its effects on various cellular processes and pathways.
Industry: Isoxazole derivatives are used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For example, some isoxazole derivatives have been shown to inhibit key enzymes or receptors involved in disease processes, such as BRD4 inhibitors used in cancer therapy . The compound may also modulate gene expression and cellular signaling pathways, leading to its diverse biological effects.
Comparison with Similar Compounds
Ethyl 3-oxobenzo[d]isoxazole-2(3H)-carboxylate can be compared with other similar compounds, such as:
3-ethylbenzo[d]isoxazole derivatives: These compounds have shown potent BRD4 binding activities and anti-proliferative effects against cancer cells.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Other isoxazole derivatives: Various isoxazole derivatives exhibit a wide range of biological activities, making them valuable in medicinal chemistry and drug development.
Properties
CAS No. |
70964-65-7 |
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Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
ethyl 3-oxo-1,2-benzoxazole-2-carboxylate |
InChI |
InChI=1S/C10H9NO4/c1-2-14-10(13)11-9(12)7-5-3-4-6-8(7)15-11/h3-6H,2H2,1H3 |
InChI Key |
IBTAJIMCRCZHRC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(=O)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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